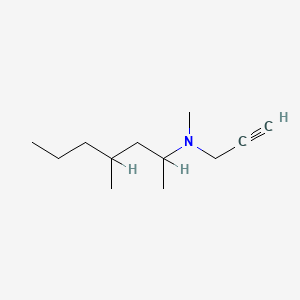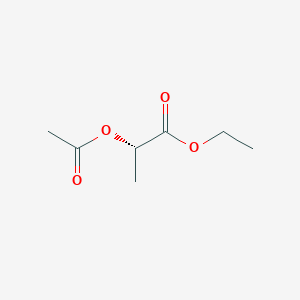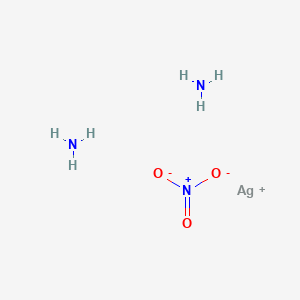
Silver(1+), diammine-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(1+), diammine-, nitrate, also known as diamminesilver(I) nitrate, is a coordination compound with the formula [Ag(NH3)2]NO3. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Silver(1+), diammine-, nitrate typically involves the reaction of silver nitrate (AgNO3) with ammonia (NH3). The reaction proceeds as follows: [ \text{AgNO}_3 + 2\text{NH}_3 \rightarrow [\text{Ag(NH}_3\text{)}_2]\text{NO}_3 ]
In this reaction, silver nitrate reacts with ammonia to form the diamminesilver(I) complex. The reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves dissolving silver nitrate in water and then adding ammonia solution gradually while stirring. The resulting solution is then filtered to remove any impurities and concentrated to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silver(1+), diammine-, nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the silver ion can be reduced to metallic silver.
Substitution Reactions: The ammonia ligands in the complex can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like glucose or ascorbic acid, which can reduce the silver ion to metallic silver.
Substitution: Ligands such as chloride ions (Cl-) can replace the ammonia ligands under appropriate conditions.
Major Products Formed
Metallic Silver: In reduction reactions, metallic silver is formed.
Silver Chloride: In substitution reactions with chloride ions, silver chloride (AgCl) is formed.
Aplicaciones Científicas De Investigación
Silver(1+), diammine-, nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Silver(1+), diammine-, nitrate involves the release of silver ions (Ag+), which interact with bacterial proteins and DNA, leading to the disruption of cellular processes and bacterial death . The compound also forms silver chloride (AgCl) in the presence of chloride ions, which has additional antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound used in various applications, including as a precursor for Silver(1+), diammine-, nitrate.
Silver Chloride (AgCl): Formed in substitution reactions involving this compound.
Uniqueness
This compound is unique due to its coordination with ammonia ligands, which enhances its solubility and reactivity compared to other silver compounds. This makes it particularly useful in applications requiring high reactivity and solubility.
Propiedades
Número CAS |
23606-32-8 |
|---|---|
Fórmula molecular |
AgH6N3O3 |
Peso molecular |
203.93 g/mol |
Nombre IUPAC |
silver;azane;nitrate |
InChI |
InChI=1S/Ag.NO3.2H3N/c;2-1(3)4;;/h;;2*1H3/q+1;-1;; |
Clave InChI |
HAAYBYDROVFKPU-UHFFFAOYSA-N |
SMILES canónico |
N.N.[N+](=O)([O-])[O-].[Ag+] |
Números CAS relacionados |
16972-61-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


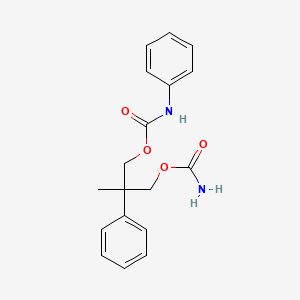
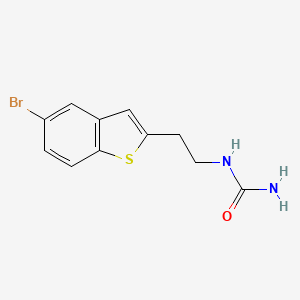
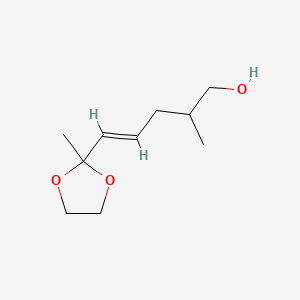
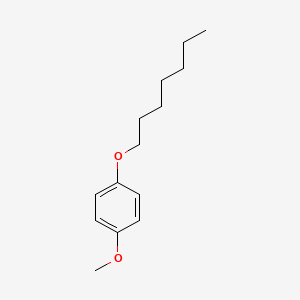

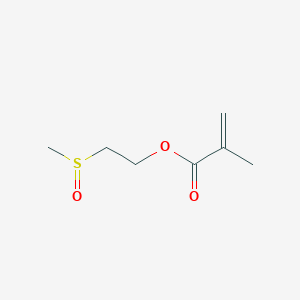
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
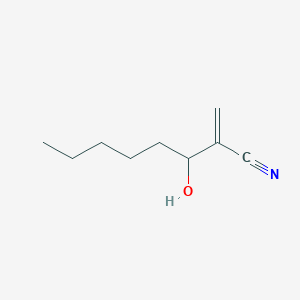
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
